molecular formula C17H17NO2 B13826638 Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate CAS No. 115427-31-1

Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate

Cat. No.: B13826638
CAS No.: 115427-31-1
M. Wt: 267.32 g/mol
InChI Key: NZBHLYGGBPFJQF-UHFFFAOYSA-N
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Description

Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aluminium hydride, lithium tri-t-butoxy-aluminium hydride, and sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the tricyclic structure and the cyanate group.

Mechanism of Action

The mechanism of action of Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate is unique due to its tricyclic structure and the presence of the cyanate group. Similar compounds include tricyclo[4.3.1.03,7]decane and tricyclo[5.2.1.0,2,6]deca-3,8-diene . These compounds share the tricyclic framework but differ in their functional groups and specific structural features, which can lead to different reactivity and applications.

Properties

CAS No.

115427-31-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate

InChI

InChI=1S/C11H11NO.C6H6O/c12-6-13-10-4-3-9-7-1-2-8(5-7)11(9)10;7-6-4-2-1-3-5-6/h1-4,7-11H,5H2;1-5,7H

InChI Key

NZBHLYGGBPFJQF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O

Origin of Product

United States

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